molecular formula C11H22N2O B14576087 2-[(2-Pentyl-3,4-dihydro-2H-pyrrol-5-yl)amino]ethan-1-ol CAS No. 61309-15-7

2-[(2-Pentyl-3,4-dihydro-2H-pyrrol-5-yl)amino]ethan-1-ol

Cat. No.: B14576087
CAS No.: 61309-15-7
M. Wt: 198.31 g/mol
InChI Key: ARFYKQVBLVNJEU-UHFFFAOYSA-N
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Description

2-[(2-Pentyl-3,4-dihydro-2H-pyrrol-5-yl)amino]ethan-1-ol is an organic compound that belongs to the class of pyrroles. Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure composed of four carbon atoms and one nitrogen atom. This specific compound features a pentyl group attached to the pyrrole ring, which is further connected to an ethan-1-ol group through an amino linkage.

Chemical Reactions Analysis

Types of Reactions

2-[(2-Pentyl-3,4-dihydro-2H-pyrrol-5-yl)amino]ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrrole oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding dihydropyrrole derivatives.

    Substitution: The amino group can participate in substitution reactions with electrophiles, leading to the formation of N-substituted pyrroles.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include N-substituted pyrroles, pyrrole oxides, and dihydropyrrole derivatives.

Scientific Research Applications

2-[(2-Pentyl-3,4-dihydro-2H-pyrrol-5-yl)amino]ethan-1-ol has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.

    Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-[(2-Pentyl-3,4-dihydro-2H-pyrrol-5-yl)amino]ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but it is believed to involve interactions with cellular signaling pathways and metabolic enzymes .

Comparison with Similar Compounds

Similar Compounds

Properties

CAS No.

61309-15-7

Molecular Formula

C11H22N2O

Molecular Weight

198.31 g/mol

IUPAC Name

2-[(5-pentylpyrrolidin-2-ylidene)amino]ethanol

InChI

InChI=1S/C11H22N2O/c1-2-3-4-5-10-6-7-11(13-10)12-8-9-14/h10,14H,2-9H2,1H3,(H,12,13)

InChI Key

ARFYKQVBLVNJEU-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1CCC(=NCCO)N1

Origin of Product

United States

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